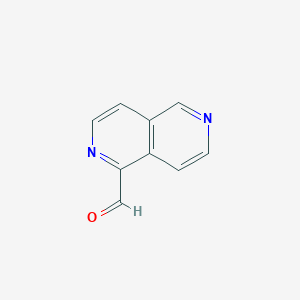
2,6-Naphthyridine-1-carbaldehyde
Vue d'ensemble
Description
It belongs to the class of naphthyridines, which are fused ring systems containing two pyridine rings with different arrangements of nitrogen atoms . The compound’s aromatic nature and functional group (aldehyde) make it intriguing for various applications.
2.
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 2,6-naphthyridine-1-carbaldehyde. These methods involve cyclization reactions, condensations, and modifications of existing naphthyridine derivatives. Researchers have employed both electrophilic and nucleophilic reagents to achieve the desired aldehyde functionality. Detailed studies on these synthetic routes are available in the literature .
3.
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with an aldehyde group attached at position 1. The aromatic system contributes to its stability and reactivity. Analyzing its bond angles, hybridization, and resonance forms provides insights into its chemical behavior .
4.
Chemical Reactions Analysis
- Formation of Metal Complexes : Coordination chemistry with transition metals has been investigated .
5.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Novel Compounds:
- Facilitating the synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b][1,6]naphthyridines, offering a microwave-initiated, catalyst-free method for creating these compounds with moderate to high yields (Bukšnaitienė & Čikotienė, 2012).
- Enabling the efficient synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives, showing significant antiproliferative properties against cancer cells (Fu et al., 2015).
Development of Bridging Ligands
3. The creation of new bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites, utilizing 2-amino-5-cyano-6-ethoxy-4-phenyl-3-carbaldehyde pyridine for synthesis (Fernández-Mato et al., 2008).
Antimicrobial Applications
4. The synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde and its transformation into various functionalities demonstrated notable antimicrobial activity (Kumar et al., 2010).
- The preparation of chromeno[4,3-f][1,8]naphthyridines derivatives by multicomponent reaction and their subsequent evaluation as potential antimicrobial agents (Gohil et al., 2016).
Chemical Transformations and Synthesis
6. Exploring the homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles, efficiently achieved by iridium complexes bearing a functional bipyridonate ligand (Fujita et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2,6-naphthyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-8-2-3-10-5-7(8)1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOHEYBZFGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


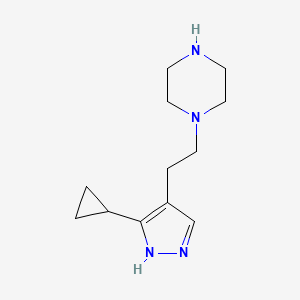


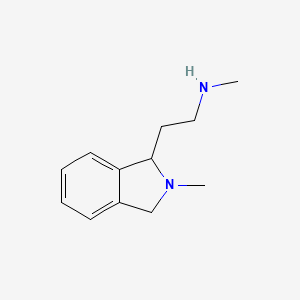

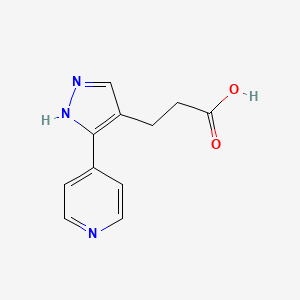

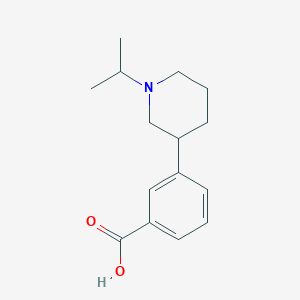
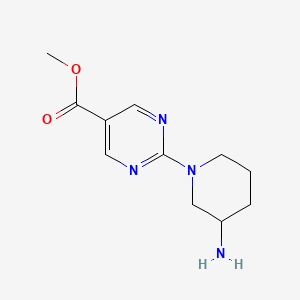
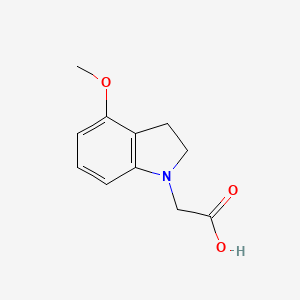
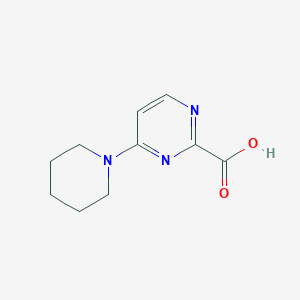
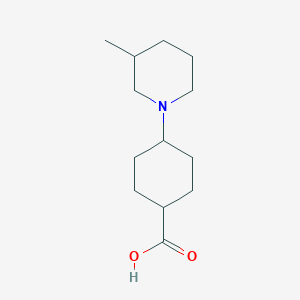

![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)
